molecular formula C21H23N3O5S B2722711 (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone CAS No. 2034373-01-6

(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone

Cat. No. B2722711
CAS RN: 2034373-01-6
M. Wt: 429.49
InChI Key: JLIAYNGOGQYKFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H23N3O5S and its molecular weight is 429.49. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Probes and Imaging Agents

The compound’s unique structure and luminescent properties make it an excellent candidate for use as a fluorescent probe or imaging agent. Researchers can exploit its high fluorescence quantum yield and small Stokes shift to visualize biological processes, detect specific molecules, or track cellular events in real time. By conjugating this compound with targeting moieties (such as antibodies or peptides), scientists can create targeted imaging agents for applications in medical diagnostics and bioimaging .

Organic Light-Emitting Diodes (OLEDs)

The compound’s luminescence can be harnessed for OLEDs. Its ability to emit light efficiently makes it a promising material for use in displays, lighting, and other optoelectronic devices. Researchers can explore its performance as an emissive layer in OLEDs, aiming for improved efficiency, color purity, and stability .

Photodynamic Therapy (PDT)

Unsymmetrical boron complexes, including this compound, have been investigated as potential photosensitizers for PDT. PDT is a cancer treatment that involves activating photosensitizing agents with light to generate reactive oxygen species, selectively destroying cancer cells. The compound’s fluorescence and photosensitivity could be advantageous in this context .

Chemical Sensors

The compound’s unique structure and fluorescence properties make it suitable for developing chemical sensors. Researchers can design sensor platforms based on its interaction with specific analytes (e.g., metal ions, gases, or biomolecules). These sensors could find applications in environmental monitoring, food safety, and medical diagnostics .

Materials for Thin-Film Electronics

As mentioned earlier, the compound 2-(difluoroboryl)-3-(quinolin-2-ylmethylidene)dihydroisoindol-1-one, a related unsymmetrical BODIPY analogue, exhibits strong fluorescence and high photosensitivity in thin films. Similarly, this compound could serve as a promising material for thin-film electronics, such as organic field-effect transistors (OFETs) or memory devices .

Optical Technologies and Nanophotonics

Researchers can explore the compound’s optical properties for applications in nanophotonics, plasmonics, and metamaterials. Its fluorescence and unique molecular structure may enable novel approaches to light manipulation, signal enhancement, and information processing at the nanoscale .

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-5-yl-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c1-22-17-6-2-3-7-18(17)24(30(22,26)27)15-9-11-23(12-10-15)21(25)16-5-4-8-19-20(16)29-14-13-28-19/h2-8,15H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIAYNGOGQYKFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)C4=C5C(=CC=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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